3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C20H18BrN3OS and its molecular weight is 428.35. The purity is usually 95%.
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Biological Activity
3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, including cytotoxic effects, antiviral properties, and mechanisms of action.
Chemical Structure
The compound is characterized by a complex structure that includes a thieno[3,4-c]pyrazole moiety and a benzamide functional group. Its structural formula can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has revealed several significant findings:
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Cytotoxicity :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values indicating effective inhibition of cell proliferation in MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) cell lines. The results are summarized in Table 1.
These values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as an anticancer agent .Cell Line IC50 (nM) MCF-7 45 HepG-2 46 HCT-116 48 -
Antiviral Properties :
- The compound has also been evaluated for antiviral activity. In studies focusing on its efficacy against viral infections, it exhibited significant inhibition of viral replication at low micromolar concentrations. For example, derivatives of similar structures have been reported to have EC50 values in the range of 0.20 to 0.35 μM against various viral strains .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cell proliferation and viral replication. For instance, the inhibition of dihydrofolate reductase (DHFR) has been noted in related benzamide derivatives . This suggests a potential pathway for the compound's anticancer and antiviral activities.
- Cell Cycle Arrest : Studies indicate that compounds with similar structures can induce cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells . This is particularly relevant for its application in cancer therapy.
Case Studies
Several case studies have highlighted the effectiveness of this compound and its analogs:
- Breast Cancer Treatment : A study involving MCF-7 cells treated with the compound showed a marked decrease in cell viability after 48 hours of exposure. The researchers noted that the compound induced apoptosis as evidenced by increased Annexin V staining.
- Viral Infections : In vitro testing against Dengue virus revealed that compounds structurally related to this compound had EC50 values significantly lower than those of standard antiviral drugs .
Properties
IUPAC Name |
3-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c1-12-6-7-18(13(2)8-12)24-19(16-10-26-11-17(16)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQORTSQKHLWHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.